molecular formula C9H11IN2O6 B7814829 5-Iodouridine

5-Iodouridine

Cat. No.: B7814829
M. Wt: 370.10 g/mol
InChI Key: RKSLVDIXBGWPIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodopyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuran ring and an iodopyrimidine moiety

Preparation Methods

The synthesis of 5-Iodouridine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the tetrahydrofuran ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.

    Introduction of the iodopyrimidine moiety: This step involves the iodination of a pyrimidine derivative, followed by its attachment to the tetrahydrofuran ring.

The reaction conditions for these steps may vary, but they generally involve the use of specific reagents and catalysts to facilitate the desired transformations

Chemical Reactions Analysis

1-[3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodopyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of deiodinated or reduced pyrimidine derivatives.

    Substitution: The iodine atom in the pyrimidine ring can be substituted with other nucleophiles, leading to a variety of substituted pyrimidine derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodopyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies related to nucleic acid analogs and their interactions with biological molecules.

    Industry: It may be used in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Iodouridine involves its interaction with specific molecular targets and pathways. In biological systems, it can mimic natural nucleosides and interfere with nucleic acid synthesis. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

1-[3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodopyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and substituents, which can lead to differences in their chemical reactivity and biological activity

Properties

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSLVDIXBGWPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90907478
Record name 4-Hydroxy-5-iodo-1-pentofuranosylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90907478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024-99-3, 3052-06-0
Record name 5-Iodouridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523375
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC82221
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82221
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-5-iodo-1-pentofuranosylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90907478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.